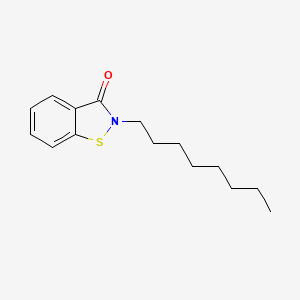

2-Octyl-1,2-benzothiazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Octyl-1,2-benzisothiazol-3(2H)-one is a chemical compound belonging to the class of benzisothiazolinones. These compounds are known for their antimicrobial properties and are often used as preservatives in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzothiazole with octyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of 2-Octyl-1,2-benzisothiazol-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Octyl-1,2-benzisothiazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzisothiazolinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzisothiazolinone ring to benzisothiazolidine.

Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Benzisothiazolidine derivatives.

Substitution: Various alkyl or aryl benzisothiazolinones.

Scientific Research Applications

2-Octyl-1,2-benzisothiazol-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties and potential use in disinfectants.

Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.

Industry: Used as a preservative in paints, coatings, and personal care products.

Mechanism of Action

The antimicrobial activity of 2-Octyl-1,2-benzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

1,2-Benzisothiazol-3(2H)-one: Lacks the octyl group but shares the benzisothiazolinone core structure.

2-Methyl-1,2-benzisothiazol-3(2H)-one: Contains a methyl group instead of an octyl group.

2-Butyl-1,2-benzisothiazol-3(2H)-one: Contains a butyl group instead of an octyl group.

Uniqueness

2-Octyl-1,2-benzisothiazol-3(2H)-one is unique due to its long octyl chain, which enhances its lipophilicity and may improve its ability to interact with lipid membranes. This property can make it more effective as an antimicrobial agent compared to its shorter-chain analogs.

Biological Activity

2-Octyl-1,2-benzothiazol-3(2H)-one, also known as 2-octyl-1,2-benzothiazolinone (OBT), is a member of the benzothiazolinone family. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties. It is primarily employed in industrial applications as a biocide and preservative due to its ability to disrupt cellular functions in microorganisms.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic arrangement combining a benzene ring with a thiazole ring. Its molecular formula is C11H13NOS and it has a molar mass of approximately 215.29 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. It acts by disrupting cellular processes, leading to cell death. The compound has been evaluated for its effectiveness against bacteria and fungi, making it suitable for use in consumer products where microbial contamination is a concern.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship of related compounds, indicating that modifications to the benzothiazolinone scaffold can enhance antifungal activity. The presence of specific functional groups such as methyl and phenyl rings has been associated with improved efficacy against fungal pathogens .

Safety and Toxicology

While this compound is effective as a biocide, its safety profile is crucial for consumer applications. Toxicological assessments have shown that it possesses a relatively low toxicity compared to other biocides. For instance:

Table 2: Toxicological Profile

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | >5000 mg/kg | |

| Skin irritation | Causes irritation | |

| Eye damage | Causes serious eye irritation |

Industrial Applications

In industrial settings, this compound is utilized in coatings and paints to prevent microbial growth. A study highlighted its effectiveness in preserving water-based paints against fungal contamination over extended periods .

Environmental Impact

Environmental assessments indicate that while the compound is not classified as hazardous to aquatic life, its persistence in the environment requires careful management during disposal .

Properties

CAS No. |

141426-19-9 |

|---|---|

Molecular Formula |

C15H21NOS |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

2-octyl-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C15H21NOS/c1-2-3-4-5-6-9-12-16-15(17)13-10-7-8-11-14(13)18-16/h7-8,10-11H,2-6,9,12H2,1H3 |

InChI Key |

WVGPLHUTLSZSGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=CC=CC=C2S1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.